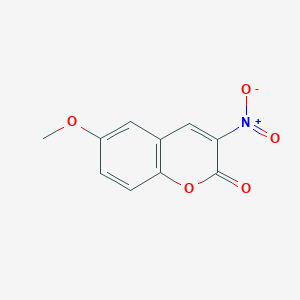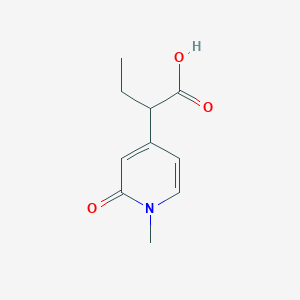
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate precursors such as thiosemicarbazide with bromine or other halogenating agents.
Attachment of the Aniline Group: The aniline group is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with aniline or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound’s interactions with enzymes and proteins are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and bind to specific sites, leading to the inhibition of biological processes. This interaction can disrupt cellular functions and lead to therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
2-Amino-5-bromo-1,3,4-thiadiazole: Known for its use in synthesizing biologically active compounds.
Uniqueness
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
InChI Key |
FRKIHZJBUBCTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)






![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)




